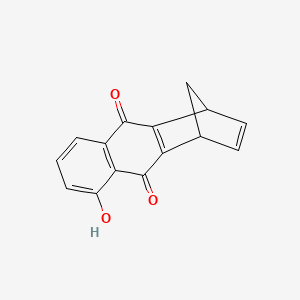![molecular formula C9H5ClO B12572406 Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride CAS No. 300544-16-5](/img/structure/B12572406.png)
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[420]octa-1(8),2,4,6-tetraene-7-carbonyl chloride is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride typically involves the use of advanced catalytic systems. One notable method includes the use of a rhodium (I) complex with a flexible NHC-based pincer ligand. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of esters, amides, or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride involves its reactivity with various molecular targets. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations and interactions with other molecules. The pathways involved often include nucleophilic addition or substitution mechanisms, leading to the formation of new chemical bonds and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: This compound shares a similar bicyclic structure but lacks the carbonyl chloride functional group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a similar core structure but different functionalization.
Uniqueness
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential applications. This functional group allows for a wide range of chemical modifications and interactions, making the compound versatile in synthetic and industrial applications.
Propiedades
Número CAS |
300544-16-5 |
|---|---|
Fórmula molecular |
C9H5ClO |
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-5H |
Clave InChI |
OFLNKTWSMPAKPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)


![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)


![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)

![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)


![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
